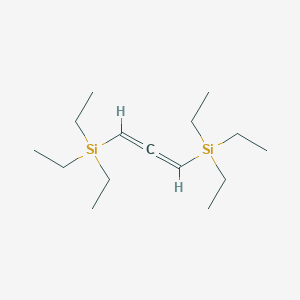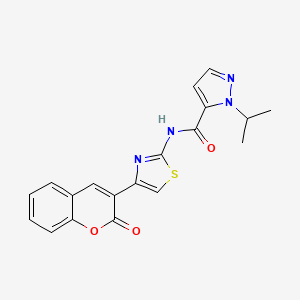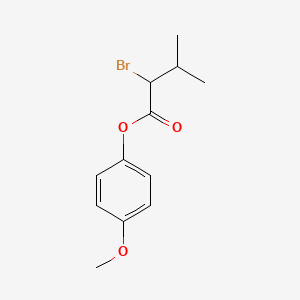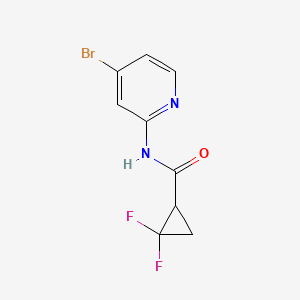
(rac)-N-(4-bromopyridin-2-yl)-2,2-difluorocyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromopyridin-2-yl)-2,2-difluorocyclopropane-1-carboxamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromopyridin-2-yl)-2,2-difluorocyclopropane-1-carboxamide typically involves the reaction of 4-bromopyridine with difluorocyclopropane carboxylic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Bromopyridin-2-yl)-2,2-difluorocyclopropane-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
N-(4-Bromopyridin-2-yl)-2,2-difluorocyclopropane-1-carboxamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(4-Bromopyridin-2-yl)-2,2-difluorocyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with biological receptors or enzymes, while the difluorocyclopropane group can modulate the compound’s reactivity and stability . These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine amide structure but lack the bromine and difluorocyclopropane groups.
3-Bromoimidazo[1,2-a]pyridines: These compounds contain a bromine atom and an imidazo[1,2-a]pyridine structure, offering different reactivity and applications.
Uniqueness
The combination of these functional groups allows for versatile reactivity and the possibility of developing novel compounds with enhanced biological or material properties .
Propiedades
Fórmula molecular |
C9H7BrF2N2O |
|---|---|
Peso molecular |
277.07 g/mol |
Nombre IUPAC |
N-(4-bromopyridin-2-yl)-2,2-difluorocyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H7BrF2N2O/c10-5-1-2-13-7(3-5)14-8(15)6-4-9(6,11)12/h1-3,6H,4H2,(H,13,14,15) |
Clave InChI |
GVUFYXSBLMWVMG-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(F)F)C(=O)NC2=NC=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


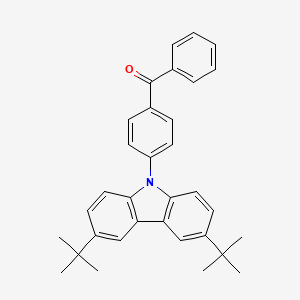
![1-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidin-4-yl acetate](/img/structure/B14132010.png)
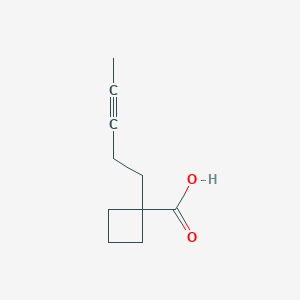
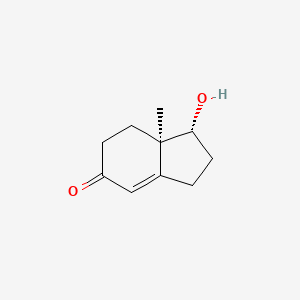
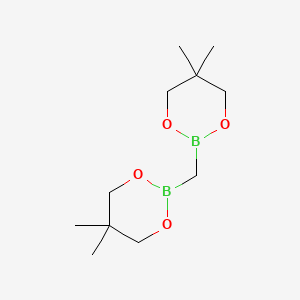
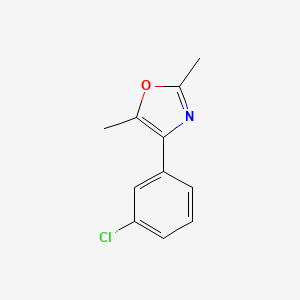



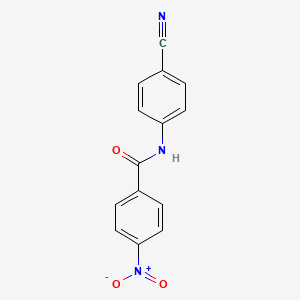
![methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate](/img/structure/B14132065.png)
